3-Bromo-6-methylpicolinic acid
Description
Historical Context of Halogenated Pyridine (B92270) Carboxylic Acids in Chemical Science
The study of halogenated carboxylic acids has a long history, with early methods like the Hell-Volhard-Zelinskii reaction demonstrating the ability to halogenate the alpha-carbon of carboxylic acids. britannica.com The development of synthetic methods for pyridine derivatives followed the isolation of the parent pyridine ring. nih.gov The introduction of halogens, such as bromine, onto the pyridine ring of carboxylic acids like picolinic acid, was a significant advancement. acs.org This process, known as decarboxylative halogenation, allows for the conversion of carboxylic acids into corresponding organic halides, which are valuable intermediates in synthesis. acs.org The ability to selectively introduce a halogen atom onto the pyridine core opened new avenues for creating a diverse range of functionalized molecules with potential applications in various areas of chemistry.
Significance of Pyridine Scaffolds in Modern Organic Synthesis and Biological Systems
Pyridine and its derivatives are among the most important heterocyclic compounds in medicinal chemistry and organic synthesis. scispace.com The pyridine ring is a structural component in thousands of drug molecules and is found in many natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. rsc.orgrsc.org
In biological systems , the pyridine nucleus is a key feature of coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic redox reactions. nih.gov The presence of a pyridine motif in a drug molecule can enhance its biochemical potency, metabolic stability, and aqueous solubility. nih.govnih.gov Pyridine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.gov
Overview of 3-Bromo-6-methylpicolinic Acid as a Chemical Entity in Academic Inquiry
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position. smolecule.comcymitquimica.com This specific arrangement of functional groups makes it a compound of interest for academic and industrial research, particularly as a building block or intermediate in the synthesis of more complex molecules. cymitquimica.comchemshuttle.com
Its structure allows for a range of chemical reactions. The carboxylic acid group can undergo esterification, the bromine atom can be replaced through nucleophilic substitution, and the pyridine ring itself can participate in further functionalization. smolecule.com These reactive sites make the compound a versatile tool for creating novel chemical entities.
The primary application of this compound in academic inquiry is as an intermediate in the fields of medicinal chemistry and agrochemicals. smolecule.comcymitquimica.com Researchers utilize it in the development of new biologically active compounds, exploring how its structural features contribute to potential therapeutic or pesticidal effects. smolecule.com Studies have investigated its potential for antimicrobial, anti-inflammatory, and cytotoxic activities. smolecule.com
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 779344-30-8 chemshuttle.combiosynth.com |
| Molecular Formula | C₇H₆BrNO₂ smolecule.combiosynth.com |
| Molecular Weight | 216.03 g/mol smolecule.comchemshuttle.com |
| IUPAC Name | 3-bromo-6-methylpyridine-2-carboxylic acid fluorochem.co.uk |
| Canonical SMILES | CC1=NC(=C(C=C1)Br)C(=O)O biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOLBWQGTJFFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619765 | |
| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779344-30-8 | |
| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 6 Methylpicolinic Acid
Direct Bromination Approaches
Direct bromination of the pyridine (B92270) ring of 6-methylpicolinic acid is a common strategy for the synthesis of 3-Bromo-6-methylpicolinic acid. This approach involves the introduction of a bromine atom at a specific position on the aromatic ring.
Selective Bromination of 6-Methylpicolinic Acid at the 3-Position
The selective introduction of a bromine atom at the 3-position of 6-methylpicolinic acid is a key challenge in its synthesis. The regioselectivity of this reaction is influenced by the choice of brominating agent and the reaction conditions.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. wikipedia.orgmanac-inc.co.jp In the synthesis of this compound, NBS serves as a mild and effective source of electrophilic bromine. smolecule.com The use of NBS is advantageous as it allows for controlled bromination, minimizing the formation of undesirable byproducts. wikipedia.org
The choice of solvent and reaction temperature plays a crucial role in the outcome of the bromination reaction. Anhydrous acetonitrile (B52724) has been demonstrated to be an effective solvent for the selective bromination of 6-methylpicolinic acid using NBS. smolecule.com The reaction can proceed to full conversion at a moderate temperature of 25 °C. smolecule.com Acetonitrile is believed to stabilize the σ-complex formed during the electrophilic substitution, which in turn facilitates deprotonation and reduces the likelihood of over-bromination. smolecule.com
| Parameter | Condition | Source |
| Brominating Agent | N-Bromosuccinimide (NBS) | smolecule.com |
| Substrate | 6-Methylpicolinic Acid | smolecule.com |
| Solvent | Anhydrous Acetonitrile | smolecule.com |
| Temperature | 25 °C | smolecule.com |
| Conversion | Full | smolecule.com |
High regioselectivity for the 3-position and optimized yields are primary goals in the synthesis of this compound. The use of 1.1 equivalents of NBS in anhydrous acetonitrile at room temperature has been reported to afford isolated yields of 82-85% for the desired product. smolecule.com This high yield, coupled with excellent regioselectivity, underscores the efficacy of this particular synthetic protocol.
| Parameter | Value | Source |
| Regioselectivity | 3-Position | smolecule.com |
| Isolated Yield | 82-85% | smolecule.com |
Role of Controlled Conditions in Minimizing Byproducts (e.g., Di-brominated Species)
The formation of byproducts, such as di-brominated species, can significantly reduce the yield and purity of the target compound. The controlled application of NBS in a suitable solvent system like acetonitrile is instrumental in minimizing these side reactions. smolecule.com The stabilization of the reaction intermediate by acetonitrile helps to prevent further bromination of the pyridine ring, thus ensuring a cleaner reaction profile. smolecule.com
Alternative Synthetic Pathways
Beyond direct bromination of 6-methylpicolinic acid, alternative synthetic strategies have been considered. One such approach involves starting from a different isomer, 6-methyl-3-picolinic acid, and introducing the bromine atom. smolecule.com Another potential, though less selective, method is radical bromination. This pathway typically employs NBS in a non-polar solvent like carbon tetrachloride, often with a radical initiator such as 2,2′-azobis(isobutyronitrile), under reflux conditions. smolecule.com However, this method can lead to a mixture of products and generally results in lower yields of the desired 3-bromo isomer. smolecule.com
Derivatization from Other Picolinic Acid Precursors
An alternative to building the functional groups around a simple pyridine is to start with a picolinic acid derivative and modify its ring. The most direct application of this strategy for the target molecule is the electrophilic bromination of 6-methylpicolinic acid . smolecule.com
In this approach, 6-methylpicolinic acid is treated with a brominating agent. The existing carboxylic acid and methyl groups on the ring direct the incoming bromine atom. The electron-donating methyl group and the electron-withdrawing carboxylic acid group influence the position of bromination, with the 3-position being a potential site for substitution. However, controlling the regioselectivity of electrophilic substitution on pyridine rings can be challenging. Side reactions, such as bromination at other positions or even di-bromination, can occur, potentially leading to a mixture of products and lowering the yield of the desired isomer. pharm.or.jp Therefore, the choice of brominating agent and reaction conditions is critical to maximize the yield and purity of this compound. smolecule.com
Advanced Synthetic Strategies and Process Chemistry Development
Beyond the fundamental routes of synthesis, the preparation of this compound for specific applications requires consideration of purity and scalability.
For research applications, such as in medicinal chemistry or materials science, the purity of a chemical compound is paramount. The crude product obtained from any of the synthetic routes described above will typically contain unreacted starting materials, reagents, and side products. Achieving high purity (often >95%) necessitates specific purification techniques.
Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.
Column Chromatography: For more challenging separations or to remove closely related isomers, silica (B1680970) gel column chromatography is employed. The crude mixture is passed through a column of silica gel, and a solvent system is used to elute the different components at different rates, allowing for the isolation of the pure product. chemicalbook.com
The final purity is typically confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Transitioning a synthesis from a laboratory research scale to a larger research and development (R&D) or pilot scale introduces new challenges. The ideal synthetic route for large-scale production should be cost-effective, safe, and environmentally conscious. google.com
When evaluating the scalability of the synthetic routes for this compound, several factors are considered:
Cost and Availability of Starting Materials: Routes that utilize inexpensive and readily available starting materials are preferred for large-scale synthesis. google.com
Reaction Conditions: Methods that avoid extreme temperatures or pressures are generally easier and safer to scale up.
Reagent Toxicity and Waste Generation: The use of highly toxic reagents, such as certain cyanide sources, may be acceptable in a lab but presents significant safety and disposal challenges at a larger scale. google.com Syntheses that generate minimal waste are more environmentally friendly and cost-effective.
Process Robustness and Yield: A scalable process must be robust, meaning it consistently provides a high yield of the desired product even with minor variations in conditions.
The multi-step synthesis involving cyanation and hydrolysis, for instance, has been described in patents as suitable for large-scale industrial production due to its use of lower-cost raw materials compared to some alternatives. google.com
Table 2: Comparison of Synthetic Strategies for Scalability
| Synthetic Strategy | Potential Advantages for Scalability | Potential Challenges for Scalability |
|---|---|---|
| Functional Group Transformation | Potentially fewer steps, higher atom economy. | Availability of specific starting materials; selectivity of oxidation. |
| Multi-step Synthesis | High control over isomer formation; adaptable. google.com | Multiple steps can lower overall yield; process optimization required for each step. |
| Derivatization of Precursor | Direct and potentially simple. | Poor regioselectivity leading to difficult purifications and lower yields. pharm.or.jp |
Chemical Reactivity and Transformation of 3 Bromo 6 Methylpicolinic Acid
Substitution Reactions at the Bromine Atom
The bromine atom attached to the pyridine (B92270) ring is a key site for molecular modification. It serves as a leaving group in various substitution reactions, allowing for the introduction of a wide array of functional groups.
Nucleophilic Substitution Reactions and Formation of New Derivatives
The carbon-bromine bond in 3-bromo-6-methylpicolinic acid is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This process, known as nucleophilic aromatic substitution (SNAr), is a fundamental method for synthesizing new derivatives. libretexts.org The reaction is generally facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org
Common nucleophiles used in these reactions include amines, hydroxides, and alkoxides, leading to the formation of amino, hydroxy, and alkoxy derivatives, respectively. For instance, reaction with an amine source can yield 3-amino-6-methylpicolinic acid, while reaction with a hydroxide (B78521) source can produce 3-hydroxy-6-methylpicolinic acid. The efficiency of these reactions often depends on the reaction conditions, such as temperature, solvent, and the strength of the nucleophile.
Table 1: Examples of Nucleophilic Substitution Derivatives
| Starting Material | Nucleophile | Product |
| This compound | Ammonia (B1221849) (or amine equivalent) | 3-Amino-6-methylpicolinic acid |
| This compound | Hydroxide (e.g., NaOH) | 3-Hydroxy-6-methylpicolinic acid |
| This compound | Methoxide (e.g., NaOCH₃) | 3-Methoxy-6-methylpicolinic acid |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it an excellent substrate for such transformations. researchgate.netnih.gov These reactions have become central to modern organic synthesis due to their broad substrate scope and functional group tolerance. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the bromo-picolinic acid with an organoboron reagent (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 3-position of the pyridine ring. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the bromo-picolinic acid with an alkene, catalyzed by a palladium complex, to form a new C-C bond, resulting in a substituted alkene derivative. rsc.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the bromo-picolinic acid and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, yielding an alkynyl-substituted picolinic acid. nih.gov
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three primary steps: nih.govlibretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. libretexts.orgnih.gov This step is often the rate-determining step in the cycle. nih.gov
Transmetalation: The organic group from the organometallic reagent (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. In the Suzuki reaction, the base activates the organoboron species to facilitate this transfer. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov
Mechanistic studies focus on understanding the roles of ligands, bases, and solvents in each step to improve reaction efficiency and selectivity. researchgate.net The electronic properties and steric hindrance of the substrates and reagents significantly influence the reaction pathway and outcomes. nih.gov
The success of cross-coupling reactions heavily relies on the choice of catalyst, ligands, base, and solvent. researchgate.net Palladium complexes are the most common catalysts, with ligands playing a crucial role in stabilizing the metal center and modulating its reactivity. nih.gov
Catalyst and Ligands: Electron-rich, sterically bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. nih.govnih.gov These ligands promote the oxidative addition and reductive elimination steps, leading to higher yields and allowing the use of less reactive coupling partners. nih.govnih.gov The choice of ligand can be critical, with different ligands being optimal for different types of coupling reactions. nih.gov
Base and Solvent: The base plays a key role, particularly in the Suzuki-Miyaura reaction, where it activates the boronic acid. wikipedia.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). wikipedia.org The solvent system, which can range from organic solvents like toluene (B28343) or dioxane to aqueous mixtures, influences the solubility of reactants and the stability of the catalyst. wikipedia.org
Optimization studies often involve screening various combinations of these components to find the ideal conditions for a specific transformation, aiming to maximize yield, minimize reaction time, and reduce catalyst loading. nih.govnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes the catalyst and promotes key reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. wikipedia.org |
| Solvent | Toluene, Dioxane, THF/Water | Solubilizes reactants and influences catalyst stability. wikipedia.org |
| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the organic group to be coupled. libretexts.org |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is another key functional handle on the this compound molecule, enabling a range of chemical transformations.
Esterification Reactions for Ester Derivatives
Esterification is a fundamental reaction of carboxylic acids, converting them into esters. This is often done to modify the molecule's properties or to protect the carboxylic acid group during subsequent reactions at another site, such as the bromine atom. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comrug.nl
The reaction is a nucleophilic acyl substitution that proceeds via an addition-elimination mechanism. youtube.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated to yield the ester. youtube.com
For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would produce methyl 3-bromo-6-methylpicolinate.
Table 3: Common Reagents for Fischer Esterification
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |
| This compound | Methanol | H₂SO₄ | Methyl 3-bromo-6-methylpicolinate |
| This compound | Ethanol | H₂SO₄ | Ethyl 3-bromo-6-methylpicolinate |
Reactions of the Methyl Group
The methyl group at the 6-position of the pyridine ring is also amenable to chemical modification, primarily through oxidation and radical-mediated reactions.
The methyl group can be oxidized to a carboxylic acid, which would transform this compound into 3-bromopyridine-2,6-dicarboxylic acid. This oxidation typically requires strong oxidizing agents. Common reagents used for the oxidation of methyl groups on pyridine rings include potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃). acs.orgmdpi.com
The reaction conditions, such as temperature and concentration of the oxidizing agent, must be carefully controlled to achieve the desired transformation without causing degradation of the pyridine ring or unwanted side reactions.
Table 2: Common Oxidizing Agents for Methylpyridine Conversion
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous solution, often under basic or neutral conditions, followed by acidification. |
The methyl group can be a site for functionalization through radical reactions. One common transformation is radical bromination to introduce a bromine atom, yielding a bromomethyl derivative. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat.
This reaction would convert the methyl ester of this compound into methyl 3-bromo-6-(bromomethyl)picolinate. The resulting bromomethyl group is a versatile handle for further synthetic modifications, such as nucleophilic substitution reactions.
Coordination Chemistry with Metal Ions
The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound provide potential coordination sites for metal ions.
Picolinic acid and its derivatives are well-known chelating agents, capable of forming stable complexes with a variety of metal ions. This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms to form a five-membered chelate ring.
The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, can affect the stability and reactivity of the resulting metal complexes. The steric bulk of the substituents may also play a role in the coordination geometry. While specific studies on the coordination complexes of this compound are not widely reported, its structural similarity to other picolinic acid-based ligands suggests it would form stable complexes with a range of transition metals and lanthanides.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-6-methylpyridine |
| (3-bromo-6-methylpyridin-2-yl)methanol |
| 3-bromopyridine-2,6-dicarboxylic acid |
| methyl 3-bromo-6-(bromomethyl)picolinate |
| Potassium permanganate |
| Nitric acid |
| Lithium aluminum hydride |
| Borane |
Formation of Metal Complexes with Transition Metals
This compound readily forms coordination complexes with a variety of transition metals. The picolinate (B1231196) ligand, the conjugate base of picolinic acid, typically acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. ionicviper.org This chelation results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of picolinate-based ligands. researchgate.net
The formation of these complexes is influenced by several factors, including the nature of the metal ion, the reaction conditions such as pH and solvent, and the stoichiometry of the reactants. researchgate.net The presence of the bromo and methyl groups on the pyridine ring can influence the Lewis basicity of the nitrogen atom and the steric accessibility of the coordination sites, thereby affecting the kinetics and thermodynamics of complex formation.
Transition metal ions from groups 6-12 are known to form complexes with picolinate ligands, exhibiting a wide range of coordination geometries and oxidation states. mdpi.com The diverse electronic configurations of these metals allow for the formation of complexes with varied magnetic and electronic properties.
Table 1: Representative Transition Metal Complexes with Picolinate-Type Ligands
| Metal Ion | Typical Coordination Number | Common Geometries |
|---|---|---|
| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral |
| Iron(III) | 6 | Octahedral |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |
| Nickel(II) | 6 | Octahedral |
| Zinc(II) | 4, 6 | Tetrahedral, Octahedral |
This table presents generalized information for picolinate-type ligands and is intended to be illustrative for the potential complexes of this compound.
Structural Elucidation of Metal-3-Bromo-6-methylpicolinate Complexes
In a typical monomeric complex, the metal ion is chelated by two picolinate ligands. The resulting structure can adopt various geometries depending on the metal ion and the presence of other coordinating ligands or counter-ions. For instance, with a generic picolinate ligand, copper(II) can form a distorted octahedral complex, with the picolinate ligands occupying the equatorial plane and solvent molecules or other ligands in the axial positions.
Spectroscopic techniques are also vital for characterizing these complexes. Infrared (IR) spectroscopy can confirm the coordination of the carboxylate group by observing the shift in the characteristic C=O stretching frequency upon complexation. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion.
Table 2: Illustrative Spectroscopic Data for a Hypothetical Copper(II)-3-Bromo-6-methylpicolinate Complex
| Spectroscopic Technique | Key Observables | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=O) from ~1700 cm⁻¹ to ~1630-1650 cm⁻¹ | Coordination of the carboxylate group to the metal center. |
| UV-Visible Spectroscopy | Broad d-d transition band in the visible region | Indicates the coordination geometry of the Cu(II) ion. |
This data is representative and based on typical values for similar copper(II) picolinate complexes.
Influence of Substituents on Coordination Modes and Complex Stability
The substituents on the picolinic acid backbone, in this case, a bromine atom at the 3-position and a methyl group at the 6-position, exert a significant influence on the coordination behavior and the stability of the resulting metal complexes.
The electron-withdrawing nature of the bromine atom can decrease the basicity of the pyridine nitrogen, which might slightly weaken the metal-nitrogen bond. Conversely, the electron-donating methyl group at the 6-position can enhance the basicity of the nitrogen atom, potentially strengthening the M-N bond. The net effect will be a balance of these electronic influences.
The position of the substituents is also critical. A substituent at the 6-position can have a more pronounced steric effect on coordination than a substituent at other positions on the pyridine ring. These substituent effects can ultimately dictate the preferred coordination mode and the thermodynamic stability of the metal complex.
Supramolecular Architectures from Metal-Picolinate Interactions
Beyond the formation of discrete mononuclear complexes, the interactions between metal centers and picolinate ligands can lead to the formation of extended, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs). These supramolecular architectures are built up from repeating metal-ligand coordination units.
The formation of such extended networks is often facilitated by the ability of the picolinate ligand to act as a bridging ligand, connecting multiple metal centers. While the primary coordination mode is typically chelating, the carboxylate group has the potential to bridge two metal ions. Furthermore, non-covalent interactions, such as hydrogen bonding (if appropriate functional groups are present), π-π stacking between the aromatic pyridine rings, and halogen bonding involving the bromine substituent, can play a significant role in directing the self-assembly of the supramolecular architecture.
The specific architecture of the resulting coordination polymer—be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework—is influenced by the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. The substituents on the picolinic acid can influence the nature and directionality of the intermolecular interactions, thereby guiding the formation of specific supramolecular structures.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Bromo-6-methylpicolinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons on the pyridine (B92270) ring, being in an aromatic environment, would typically appear in the downfield region of the spectrum. The methyl group protons, on the other hand, would resonate at a higher field (upfield). The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating nature of the methyl group.
The coupling between adjacent protons (spin-spin coupling) would result in the splitting of signals, providing valuable information about the substitution pattern on the pyridine ring. The magnitude of the coupling constants (J-values) helps to determine the relative positions of the protons.
Expected ¹H NMR Spectral Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine-H | 7.5 - 8.5 | Doublet | ~8 |
| Pyridine-H | 7.0 - 8.0 | Doublet | ~8 |
| Methyl (-CH₃) | 2.0 - 3.0 | Singlet | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be in the aromatic region, with the carbon atom attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the carboxylic acid group would appear at a significantly downfield position, while the methyl carbon would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.
The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp peak around 1700 cm⁻¹. The exact position of this peak can be influenced by conjugation with the pyridine ring and hydrogen bonding.
The pyridine ring itself will exhibit several characteristic C=C and C-N stretching vibrations in the fingerprint region (approximately 1600-1400 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 700-500 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=C, C=N (Pyridine Ring) | 1600 - 1400 | Medium to Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
| O-H bend (out-of-plane) | 960 - 900 | Broad, Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.
For this compound (C₇H₆BrNO₂), the calculated molecular weight is approximately 215.03 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass units. libretexts.org
The fragmentation of this compound upon ionization in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Cleavage of the bromine atom could also be observed.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Identity |
|---|---|
| 215/217 | [M]⁺ (Molecular Ion) |
| 198/200 | [M-OH]⁺ |
| 170/172 | [M-COOH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecule's solid-state conformation and packing.
While the specific crystal structure of this compound is not widely reported, analysis of closely related picolinic acid derivatives provides valuable insights into its likely structural features. researchgate.net For instance, studies on other substituted picolinic acids reveal that the introduction of different substituents can induce significant changes in both the molecular conformation and the crystal packing. researchgate.net These changes are often driven by a delicate balance of intermolecular forces such as π-stacking and other non-covalent interactions. researchgate.net The planarity of the pyridine ring and the orientation of the carboxylic acid group are key structural parameters determined by X-ray diffraction.
Picolinic acid and its derivatives are known to form extensive hydrogen bonding networks in the solid state. researchgate.netresearchgate.net The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen can also act as a hydrogen bond acceptor. researchgate.net In the crystal structure of picolinic acid itself, molecules are linked by two symmetric double minimum hydrogen bonds, N–H–N and O–H–O, forming a zig-zag chain. oup.com
For this compound, it is expected that the carboxylic acid groups will form strong O-H···O hydrogen bonds, likely leading to the formation of centrosymmetric dimers. Additionally, the pyridine nitrogen may participate in hydrogen bonding, potentially with the carboxylic acid proton of a neighboring molecule, leading to more complex one-, two-, or three-dimensional networks. The presence of the bromine atom could also introduce halogen bonding interactions, further influencing the crystal packing.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (solvates or hydrates). academicjournals.org
Research on metal complexes of picolinate (B1231196) derivatives, such as those involving 6-methylpicolinate, has revealed instances of pseudopolymorphism. acs.orgacs.org For example, nickel(II) complexes with 6-methylpicolinate have been shown to crystallize in two different pseudopolymorphic forms, one containing co-crystallized water molecules and the other being anhydrous. acs.orgacs.org These pseudopolymorphs can exhibit differences in their crystal packing and hydrogen bonding networks. acs.org Studies on nickel(II) and cobalt(II) complexes with 6-bromopicolinic acid have also demonstrated the existence of pseudopolymorphs that differ in the number of co-crystallized water molecules. researchgate.net These findings highlight the sensitivity of the crystallization process of picolinate-based compounds to the solvent and other experimental conditions, suggesting that this compound and its derivatives may also exhibit polymorphic or pseudopolymorphic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of this absorption are characteristic of the molecule's structure and electronic makeup. For aromatic and heteroaromatic compounds like picolinic acid derivatives, the electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions.
In related picolinic acid compounds, the UV-Vis absorption spectra are known to be sensitive to the solvent environment and the pH of the solution. These factors can influence the ionization state of the carboxylic acid and the nitrogen atom of the pyridine ring, which in turn alters the electronic transitions and the resulting spectrum.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost. researchgate.netnih.gov It is employed to predict a variety of molecular properties for substituted picolinic acids and related compounds.
DFT calculations are instrumental in elucidating the electronic properties and predicting the chemical reactivity of 3-Bromo-6-methylpicolinic acid. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. nih.govjocpr.com
A range of global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. nih.gov These parameters, derived from the energies of the frontier orbitals, help in understanding the kinetic stability and reactivity of the compound. nih.gov While specific DFT studies for this compound are not detailed in the provided search results, the typical parameters investigated for similar molecules are summarized in the table below. nih.govnih.govnih.gov
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the capacity to donate an electron. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution or charge transfer. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. |
| Global Electrophilicity | ω | µ² / (2η) | Measures the propensity of a species to accept electrons. |
Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. jocpr.comnih.gov
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov For compounds like this compound, theoretical frequency calculations are typically performed using methods such as B3LYP with basis sets like 6-311+G(d,p) or 6-311++G(d,p). nih.govscirp.org
The computed harmonic frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity. researchgate.net Therefore, it is common practice to apply a scaling factor to the calculated wavenumbers to improve agreement with experimental data. researchgate.netnih.gov The assignment of vibrational modes to specific molecular motions is performed with the aid of Potential Energy Distribution (PED) analysis. nih.gov
The following table presents a hypothetical but representative assignment of key vibrational frequencies for this compound based on DFT studies of analogous compounds. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Description |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (-COOH) | ~3600-3400 (monomer), ~3000-2500 (dimer) | Stretching of the hydroxyl bond. Broad in dimers due to hydrogen bonding. |
| C-H Stretch | Methyl (-CH3) | ~2980-2870 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1760-1690 | Stretching of the carbonyl double bond. Very strong intensity in IR spectra. |
| C=C, C=N Stretch | Pyridine (B92270) Ring | ~1600-1450 | Stretching vibrations of the aromatic ring framework. |
| O-H Bend | Carboxylic Acid (-COOH) | ~1440-1395 | In-plane bending of the hydroxyl group. |
| C-O Stretch | Carboxylic Acid (-COOH) | ~1320-1210 | Stretching of the carbon-oxygen single bond. |
| C-Br Stretch | Bromo-substituent (-Br) | ~680-515 | Stretching of the carbon-bromine bond. |
DFT is a valuable tool for investigating reaction mechanisms by locating transition states and calculating activation energies (Ea). nih.gov This allows for the theoretical prediction of reaction kinetics and the feasibility of different chemical pathways, such as those involved in the synthesis or decomposition of this compound. researchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. mdpi.com For instance, DFT calculations could be used to explore the energy barriers associated with nucleophilic substitution of the bromine atom or reactions involving the carboxylic acid group, providing mechanistic insights that are complementary to experimental studies. rsc.org
Molecular Docking Simulations in Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.com Picolinic acid and its derivatives are known to possess a range of biological activities, and docking simulations can help elucidate their mechanism of action at the molecular level. researchgate.netdovepress.com
The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov Such studies could be used to screen this compound against various biological targets, such as enzymes involved in inflammatory pathways (e.g., cyclooxygenase-2) or mycobacterial enzymes, to assess its potential as a therapeutic agent. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. scispace.com For a series of derivatives of this compound, a QSAR study could be conducted to predict their herbicidal, antimicrobial, or other biological activities. researchgate.netmdpi.com
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and lipophilic properties (e.g., molecular weight, polar surface area, logP). mdpi.com A mathematical model is then generated to find the best correlation between these descriptors and the observed biological activity. scispace.com Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. scispace.commdpi.com
Applications of 3 Bromo 6 Methylpicolinic Acid As a Synthetic Intermediate
Role in Pharmaceutical Intermediate Synthesis
The structural motif of 3-bromo-6-methylpicolinic acid is embedded in numerous compounds of medicinal importance. Its utility as a synthetic intermediate stems from its capacity to be elaborated into more complex molecules that can interact with biological targets with high specificity and affinity.
Building Block for Bioactive Compounds
This compound is a key precursor for the synthesis of various bioactive compounds. Research has shown that derivatives of this molecule exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. smolecule.com The strategic placement of the bromine atom and the carboxylic acid group on the pyridine (B92270) ring allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening. For instance, the core structure can be modified through reactions such as Suzuki or Sonogashira coupling at the bromine position and amidation or esterification at the carboxylic acid group, yielding a wide array of derivatives with potential therapeutic applications.
The following table provides examples of bioactive compound classes that can be synthesized using this compound as a starting material.
| Bioactive Compound Class | Potential Therapeutic Application | Reference |
| Substituted Pyridines | Antimicrobial, Anti-inflammatory | smolecule.com |
| Picolinamide (B142947) Derivatives | Cytotoxic (Anticancer) | smolecule.com |
| Heterocyclic Amides | Various, depending on substituents | General Synthetic Chemistry Principles |
Synthesis of Pyridine Derivatives with Therapeutic Potential
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as an excellent starting point for the synthesis of novel pyridine derivatives with therapeutic potential. The ability to functionalize both the 3- and 2-positions of the pyridine ring allows for the fine-tuning of the steric and electronic properties of the final compounds, which is crucial for optimizing their interaction with biological targets.
An important example is the synthesis of potent antagonists for dopamine (B1211576) and serotonin (B10506) receptors. Specifically, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of this compound, is a key carboxylic acid moiety of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, which is a potent antagonist of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors. nih.gov Such compounds have potential applications in the treatment of various neurological and psychiatric disorders.
Development of Drugs Targeting Specific Enzymes or Receptors
The versatility of this compound as a synthetic intermediate extends to the development of drugs that target specific enzymes or receptors involved in disease pathways. The pyridine core can act as a scaffold to which various pharmacophoric groups can be attached to achieve selective binding to the active site of an enzyme or the binding pocket of a receptor. nih.gov
Utility in Agrochemical Development
In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. Its derivatives have been explored for their potential as active ingredients in crop protection products.
Precursor for Agrochemicals
This compound serves as a precursor for the synthesis of a variety of agrochemicals. smolecule.com The pyridinecarboxylic acid moiety is a key feature in several classes of herbicides and pesticides. The presence of the bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, leading to the creation of novel agrochemical candidates with improved efficacy and selectivity.
Development of Pesticides and Herbicides
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.govmdpi.com These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. This compound can be used as a starting material to synthesize new picolinate (B1231196) herbicides with potentially enhanced properties, such as greater potency, broader weed control spectrum, or improved crop safety. For example, the modification of the picolinic acid structure at the 6-position with aryl or heteroaryl groups has been a successful strategy in discovering new herbicidal compounds. google.com
Furthermore, derivatives of 3-bromo-picolinic acid have been incorporated into insecticidal compounds. For instance, pesticide mixtures containing the anthranilamide derivative 3-bromo-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide have been developed. google.com While this example is not a direct derivative of this compound, it highlights the importance of the substituted brominated pyridine core in the design of modern pesticides.
The following table summarizes the application of this compound derivatives in agrochemical development.
| Agrochemical Class | Mode of Action |
| Picolinate Herbicides | Synthetic Auxins |
| Pyrazole-based Insecticides | Varies with specific structure |
Research Tool in Structure-Activity Relationship (SAR) Studies
The structural scaffold of this compound is highly amenable for use in structure-activity relationship (SAR) studies, a critical process in medicinal chemistry and agrochemical development. SAR studies involve synthesizing a series of related compounds (analogs) by systematically modifying a parent structure to investigate how these changes affect the compound's biological activity. The goal is to identify the key chemical features responsible for the desired biological effect and to optimize the lead compound's potency and selectivity.
Picolinic acid and its derivatives are recognized as a notable class of compounds, particularly in the development of synthetic auxin herbicides. mdpi.com Researchers use the picolinic acid skeleton as a template to design and synthesize new derivatives with potential herbicidal activity. mdpi.com By introducing different substituents at various positions on the ring, scientists can construct a library of analogs. These analogs are then tested to determine their biological activity, such as the inhibition of plant root growth. The resulting data, often expressed as IC50 values (the concentration required to inhibit a biological process by 50%), are used to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models help guide the design of next-generation compounds with improved efficacy. mdpi.com
Closely related compounds, such as 3-bromo-6-chloropyridine-2-formic acid, are explicitly valued as intermediates for SAR research. google.com The ability to modify such molecules allows for the systematic development of drug candidates, leading to significant achievements in the field. google.com The this compound molecule offers three primary points for modification: the carboxylic acid group (position 2), the bromine atom (position 3), and the methyl group (position 6). This allows chemists to explore a wide chemical space to understand the pharmacophore—the essential arrangement of functional groups responsible for biological activity.
Table 1: Potential Modification Sites of this compound for SAR Studies
| Position | Functional Group | Potential Modifications | Purpose in SAR |
|---|---|---|---|
| 2 | Carboxylic Acid | Esterification, Amide formation | Investigate the role of hydrogen bond donors/acceptors and steric bulk. |
| 3 | Bromine | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Introduce diverse aryl, alkyl, or amino groups to explore binding pocket interactions. |
By leveraging these modification sites, this compound serves as an ideal starting scaffold for generating the chemical diversity necessary for comprehensive SAR exploration.
Fine Chemical Synthesis
In fine chemical synthesis, this compound functions as a key intermediate for constructing complex, high-value molecules. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as active pharmaceutical ingredients (APIs). The utility of this compound lies in its pre-functionalized pyridine core, which can be elaborated into more complex structures.
A primary application is in the synthesis of pharmaceutical compounds. For instance, picolinic acid derivatives are used as intermediates in the manufacture of molecules for treating respiratory disorders. google.com In a patented process, a structurally similar compound, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, is used to synthesize (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide. google.com This synthesis highlights how the bromo-picolinic acid core can be transformed through a sequence of reactions, including the conversion of the bromine atom into a primary amine using aqueous ammonia (B1221849) and a copper catalyst. google.com The use of such intermediates can streamline manufacturing processes by eliminating the need for protecting groups and employing more stable, less toxic reagents. google.com
The bromine atom at the 3-position is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com Reactions such as the Suzuki-Miyaura coupling are fundamental methods for forming carbon-carbon bonds in modern organic synthesis. researchgate.netgre.ac.uk This reaction allows for the coupling of the bromopyridine core with a wide variety of aryl or vinyl boronic acids or esters, enabling the construction of complex biaryl structures that are common motifs in many drug molecules. researchgate.netgre.ac.uk
Table 2: Key Reactions of this compound in Fine Chemical Synthesis
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-6-methylpicolinic acid | Forms C(sp²)-C(sp²) bonds; widely used for creating biaryl structures in pharmaceuticals. nih.gov |
| Amination | Ammonia, Copper catalyst | 3-Amino-6-methylpicolinic acid | Introduces a key nitrogen functional group for further derivatization. google.com |
The strategic placement of the bromine, carboxylic acid, and methyl groups makes this compound a versatile and powerful intermediate in the multi-step synthesis of specialized and high-value fine chemicals.
Biological Activity of 3 Bromo 6 Methylpicolinic Acid and Its Derivatives
Antimicrobial Research
Derivatives of picolinic acid have demonstrated notable efficacy against a variety of microbial pathogens, including both bacteria and fungi.
Metal derivatives of picolinic acid, known as picolinates, have shown strong antibacterial properties against a broad spectrum of bacteria. researchgate.net Studies have evaluated the antibacterial effects of manganese, copper, zinc, cobalt, and nickel picolinates against bacteria such as Serratia marcescens, Micrococcus luteus, Proteus vulgaris, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. researchgate.net Zinc picolinate (B1231196), for instance, was active against a wide range of these bacteria with a Minimum Inhibitory Concentration (MIC) of 0.5mg/mL. researchgate.net
Other brominated heterocyclic derivatives have also been investigated. 6-bromoindolglyoxylamide derivatives demonstrated intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov Furthermore, novel quinolinium derivatives have exhibited potent activity against several drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). nih.gov
| Derivative Class | Bacterial Strain(s) | Reference |
|---|---|---|
| Metal Picolinates (Zn, Cu, Co, etc.) | S. aureus, E. coli, P. vulgaris, B. subtilis, K. pneumoniae, M. luteus | researchgate.net |
| 6-Bromoindolglyoxylamides | S. aureus, S. intermedius, E. coli | nih.gov |
| Quinolinium Derivatives | MRSA, VRE, NDM-1 E. coli | nih.gov |
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | researchgate.net |
The antifungal potential of brominated compounds has also been a subject of study. For example, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were screened for their antifungal activity against Aspergillus niger and Pencillium chrysogenium. researchgate.net In another study, various chromone derivatives, including 3-bromo-6-chlorochromone, were tested against nine different Candida species. nih.gov The 3-bromo-6-chlorochromone derivative was notably effective against the emerging pathogen Candida auris with a MIC of 20 µg/mL. nih.gov Other derivatives, such as 6-bromochromone-3-carbonitrile, showed potent antifungal activity against C. glabrata, C. parapsilosis, and C. albicans. nih.gov
| Derivative Class | Fungal Strain(s) | Reference |
|---|---|---|
| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Aspergillus niger, Pencillium chrysogenium | researchgate.net |
| Brominated Chromones | Candida albicans, C. auris, C. glabrata, C. parapsilosis | nih.gov |
The mechanisms through which these compounds exert their antimicrobial effects are varied. One proposed mechanism for picolinic acid's antimicrobial activity is its ability to chelate essential metal ions, such as iron, which are vital for microbial survival. nih.gov General mechanisms for antimicrobial drugs often include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, and interference with nucleic acid or protein synthesis. mdpi.com
For certain derivatives, the mode of action is more specific. For instance, the antimicrobial effect of 6-bromoindolglyoxylamide derivatives is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov In the case of antifungal chromones, transcriptomic analyses revealed that the most active compounds downregulated the expression of genes related to hypha and biofilm formation, which are key virulence factors for C. albicans. nih.gov
Anticancer Research
Derivatives of this compound have emerged as a promising area of investigation for the development of new anticancer therapies.
A significant body of research has focused on the cytotoxic (cell-killing) effects of brominated heterocyclic compounds on various cancer cell lines. Studies have shown that 6-bromoquinazoline derivatives exhibit desirable activity in reducing the viability of MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) as low as 0.53 µM for some compounds. nih.govnih.gov
Other research has demonstrated that derivatives of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can significantly inhibit the growth of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, with little effect on non-tumorigenic cells. mdpi.com This selectivity for cancer cells is a crucial aspect of developing effective chemotherapeutic agents.
| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 6-Bromoquinazoline | MCF-7 (Breast), SW480 (Colon) | IC50: 15.85 µM (MCF-7), 17.85 µM (SW480) | nih.govnih.gov |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 & MDA-MB-468 (TNBC) | GI50: 13 µM (MDA-MB-231) | mdpi.com |
| 3-Bromophenyl coumarin | HT1080 (Fibrosarcoma), MDA-MB-231 (Breast) | Inhibited cell invasion | nih.gov |
Beyond direct cytotoxicity, research has delved into the mechanisms by which these compounds inhibit tumor growth. One key mechanism is the induction of apoptosis, or programmed cell death. For example, a 3-bromophenyl coumarin derivative was found to significantly reduce tumor growth in animal models grafted with HT1080 or MDA-MB-231 cells. nih.gov
Studies on 6-bromoquinazoline derivatives have indicated that they can exert their cytotoxic effects through the inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Further investigations into the most promising compounds from this class showed they could induce apoptosis in MCF-7 breast cancer cells. nih.gov Similarly, a promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was found to decrease cancer cell proliferation and increase the proportion of cells in the G0/G1 phase of the cell cycle, ultimately reducing tumor size in an in ovo model. mdpi.com These findings highlight the potential of these derivatives to interfere with critical cellular pathways that drive cancer progression.
Induced Apoptosis Mechanisms (e.g., Endoplasmic Reticulum Stress-Mediated)
Certain derivatives of picolinic acid have been shown to induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding, and when its function is disturbed, an accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR). pensoft.net If the stress is prolonged or severe, the UPR can shift from a pro-survival to a pro-apoptotic response.
A study investigating a novel picolinic acid derivative demonstrated its ability to induce apoptotic cell death in human non-small cell lung cancer (A549) cells. This compound was found to trigger the activation of caspase-4, a key mediator of ER stress-induced apoptosis. pensoft.net Further evidence of ER stress involvement was the observed phosphorylation of eukaryotic initiation factor 2 subunit alpha (eIF-2α), a central event in the UPR pathway. pensoft.net While this derivative did not cause the release of cytochrome c from the mitochondria, it did promote the cytosolic release of Smac/DIABLO, a protein that antagonizes inhibitors of apoptosis proteins (IAPs), thereby facilitating caspase activation. pensoft.net This suggests a targeted mechanism of action where the picolinic acid derivative initiates an apoptotic cascade primarily through the ER stress pathway.
Interaction with Kinase Domains (e.g., EGFR Kinase Pocket)
Picolinic acid derivatives have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.
Molecular docking studies have been performed to evaluate the binding affinity of synthesized picolinic acid derivatives toward the EGFR kinase domain. These studies indicated that certain derivatives could effectively occupy the critical ATP-binding site of the EGFR kinase pocket. pensoft.net One specific derivative, N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, which showed cytotoxicity against A549 lung cancer cells, was further tested for its ability to inhibit EGFR kinase activity in vitro. The results confirmed its inhibitory effect, linking its anticancer activity to the modulation of the EGFR signaling pathway. pensoft.net Another study on different picolinamide (B142947) derivatives also identified potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important tyrosine kinase, with some compounds also showing enhanced potency towards EGFR.
Enzyme Inhibition Studies
The structural features of picolinic acid and its derivatives, particularly the pyridine (B92270) carboxylic acid moiety, make them versatile scaffolds for designing enzyme inhibitors. nih.gov The nitrogen atom on the pyridine ring and the adjacent carboxylic group can participate in various interactions with enzyme active sites, including metal chelation. nih.gov
Inhibition of Enzymes in Metabolic Pathways
Picolinic acid itself is a natural catabolite of the amino acid tryptophan, formed via the kynurenine pathway, indicating its intrinsic involvement in metabolic processes. mdpi.com Derivatives of this core structure have shown inhibitory activity against key enzymes in other metabolic pathways, such as lipid metabolism.
Cancer cells often exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production. mdpi.com Key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), are considered therapeutic targets. mdpi.compatsnap.com Inhibitors of FAS, such as cerulenin and the furoic acid derivative TOFA, have been shown to suppress the proliferation and induce apoptosis in various cancer cell lines. nih.govscbt.com Studies have demonstrated that blocking fatty acid synthesis can lead to reduced tumor growth and induce differentiation in neuroblastoma cells. nih.gov Given that picolinic acid derivatives can be designed to interact with various enzyme active sites, they represent a class of compounds with the potential to inhibit enzymes crucial for cancer cell metabolism. For instance, the natural product streptonigrin, which contains a picolinic acid moiety, has been suggested to block the release of free fatty acids from fat cells. nih.gov
Interaction with Zinc-Dependent Proteases
Picolinic acid is a well-known bidentate chelating agent for divalent and trivalent metal ions, including zinc (Zn²⁺). wikipedia.org This property is fundamental to its suggested role in facilitating the absorption of zinc in the small intestine. wikipedia.org This inherent ability to bind zinc makes its derivatives interesting candidates for inhibiting zinc-dependent enzymes, such as metalloproteases.
A prominent example is the inhibition of New Delhi metallo-β-lactamase-1 (NDM-1), a zinc-dependent enzyme that confers antibiotic resistance to bacteria. A study focused on dipicolinic acid (DPA), a close structural analog of picolinic acid containing a second carboxylic acid group, as a scaffold for designing NDM-1 inhibitors. DPA itself was found to inhibit NDM-1 with a half-maximal inhibitory concentration (IC₅₀) of 520 nM. nih.gov By creating a library of DPA derivatives, researchers were able to identify compounds with even greater potency, with the most effective derivative exhibiting an IC₅₀ value of approximately 80 nM. nih.gov This research highlights the potential of the picolinate scaffold to target the active site of zinc-dependent enzymes and disrupt their function.
Alpha-Glucosidase Inhibitory Activity of Related Complexes
Alpha-glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are limited, research on structurally related pyridine carboxylic acid isomers, such as nicotinic acid, has shown promise.
A library of novel nicotinic acid derivatives was evaluated for α-glucosidase inhibitory activity. Several compounds demonstrated significant inhibition, with two derivatives showing IC₅₀ values of 32.9 µM and 26.4 µM, comparable to the activity of the standard drug acarbose. Mechanistic studies revealed that these compounds acted as noncompetitive inhibitors. This suggests that the pyridine carboxylic acid scaffold is a viable starting point for developing α-glucosidase inhibitors.
ASK1 Inhibitory Effects of Picolinic Acid Derivatives
Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a key role in cellular responses to stress, such as oxidative stress and endoplasmic reticulum stress. Overactivation of ASK1 is implicated in various diseases, making it an attractive therapeutic target.
Research into ASK1 inhibitors has led to the discovery of compounds structurally related to picolinic acid. For example, a series of quinoxaline derivatives were synthesized and evaluated for their ASK1 inhibitory effects. One dibromo-substituted quinoxaline compound was identified as an effective small-molecule inhibitor of ASK1, with an IC₅₀ value of 30.17 nM. In another study, novel pyridin-2-yl urea derivatives were designed as ASK1 inhibitors, with the most potent compound showing an IC₅₀ of 1.55 ± 0.27 nM. These findings demonstrate that scaffolds containing a pyridine ring, similar to that in picolinic acid, can be effectively utilized to develop potent inhibitors of ASK1.
Data Tables
Table 1: Cytotoxic and Kinase Inhibitory Activities of Picolinic Acid Derivatives
| Compound | Cell Line/Target | Activity Type | Value |
|---|---|---|---|
| Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | Cytotoxicity (GI₅₀) | 99.93 µM |
| Picolinamide Derivative (7h) | VEGFR-2 | Inhibition (IC₅₀) | 87 nM |
| Picolinamide Derivative (9a) | VEGFR-2 | Inhibition (IC₅₀) | 27 nM |
Table 2: Enzyme Inhibitory Activities of Picolinic Acid and Related Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Type | Value |
|---|---|---|---|
| Dipicolinic Acid (DPA) | NDM-1 | Inhibition (IC₅₀) | 520 nM |
| Optimized DPA Derivative (Compound 36) | NDM-1 | Inhibition (IC₅₀) | ~80 nM |
| Nicotinic Acid Derivative (Compound 35) | α-Glucosidase | Inhibition (IC₅₀) | 32.9 µM |
| Nicotinic Acid Derivative (Compound 39) | α-Glucosidase | Inhibition (IC₅₀) | 26.4 µM |
| Quinoxaline Derivative (Compound 26e) | ASK1 | Inhibition (IC₅₀) | 30.17 nM |
Anti-inflammatory Properties
The anti-inflammatory potential of picolinic acid derivatives is an area of growing interest. Research suggests that these compounds can influence inflammatory processes through the modulation of key signaling pathways and the production of inflammatory mediators.
Modulation of Inflammatory Pathways
Picolinic acid and its derivatives may exert their anti-inflammatory effects by modulating critical inflammatory signaling pathways. Picolinic acid has been identified as an activator of macrophage pro-inflammatory functions mdpi.com. The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies dntb.gov.uanih.gov. Studies on various natural and synthetic compounds have shown that inhibition of NF-κB activation can lead to a reduction in the production of inflammatory cytokines nih.govresearchgate.net. For instance, certain pyxinol derivatives have been shown to suppress the activation of NF-κB signaling nih.govharvard.edu. While direct studies on this compound are limited, the known activities of related picolinic acid structures suggest that it may also interact with these pathways to modulate inflammatory responses.
Effects on Inflammatory Cytokines (e.g., TNF-α, Interleukin-6)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response nih.govnih.govnih.govresearchgate.net. Picolinic acid has been shown to augment the expression of TNF-α mRNA that is dependent on interferon-gamma Current time information in Pasuruan, ID.. In studies involving other picolinic acid derivatives, such as pyxinol derivatives, a decrease in the protein levels of TNF-α and interleukin 1β has been observed nih.govharvard.edu. The regulation of these cytokines is a critical aspect of controlling inflammation, and the ability of picolinic acid derivatives to influence their production highlights a potential mechanism for their anti-inflammatory effects.
Neuroprotective Effects Research
Picolinic acid, an endogenous metabolite of L-tryptophan, has been associated with a variety of neuroprotective effects. Research has shown that picolinic acid can block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, in the brain. This suggests a potential role for picolinic acid and its derivatives in protecting neurons from damage in various neurological conditions. The neuroprotective properties of other heterocyclic compounds, such as thiazolidine-4-carboxylic acid derivatives, are also attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage by down-regulating pro-inflammatory cytokines. While direct research on this compound is not extensively documented, the neuroprotective profile of the parent picolinic acid molecule suggests a promising area for future investigation.
Interactions with Biological Targets
The biological activity of this compound and its derivatives is also defined by their interactions with specific biological molecules, including proteins and enzymes.
Binding to Zinc Finger Proteins and Disruption of Function
Zinc finger proteins are a class of proteins that require zinc ions for their structural integrity and function, which often involves binding to DNA and regulating gene expression. Picolinic acid is a known chelator of zinc. This chelation is believed to be a mechanism by which picolinic acid can inhibit the excitotoxic actions of quinolinic acid. By binding to and sequestering zinc ions, picolinic acid and its derivatives could disrupt the structure of zinc finger proteins, thereby impairing their ability to bind to DNA and carry out their regulatory functions. This interaction represents a potential mechanism by which these compounds could modulate cellular processes.
Modulation of Enzyme and Protein Activity
Derivatives of picolinic acid have demonstrated the ability to modulate the activity of various enzymes and proteins. For example, picolinic acid and nicotinic acid have been shown to competitively inhibit the monophenolase and diphenolase activities of tyrosinase. Furthermore, dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1, an enzyme that confers antibiotic resistance. In the context of immune response, picolinic acid has been found to suppress the proliferation and metabolic activity of CD4+ T cells, which was associated with the inhibition of c-Myc activation. These findings indicate that picolinic acid derivatives can act as inhibitors or modulators of a range of biologically important proteins.
Table 1: Investigated Biological Activities of Picolinic Acid and Its Derivatives
| Biological Activity | Target/Pathway | Observed Effect of Picolinic Acid or its Derivatives |
|---|---|---|
| Anti-inflammatory | NF-κB Pathway | Picolinic acid activates macrophage pro-inflammatory functions; other derivatives can inhibit NF-κB activation. |
| TNF-α | Picolinic acid augments IFN-γ-dependent TNF-α mRNA expression. | |
| Interleukin-6 (IL-6) | Some derivatives have shown to decrease IL-6 levels. | |
| Neuroprotection | Quinolinic Acid Neurotoxicity | Picolinic acid blocks the neurotoxic effects of quinolinic acid. |
| Enzyme Inhibition | Tyrosinase | Picolinic acid competitively inhibits monophenolase and diphenolase activities. |
| New Delhi metallo-β-lactamase-1 | Dipicolinic acid derivatives act as potent inhibitors. | |
| Protein Modulation | c-Myc in CD4+ T cells | Picolinic acid suppresses proliferation and metabolic activity via inhibition of c-Myc activation. |
| Zinc Finger Proteins | As a zinc chelator, picolinic acid can potentially disrupt the structure and function of these proteins. |
Receptor Binding Affinity Investigations of this compound and its Derivatives
While direct receptor binding data for this compound is not extensively available in public literature, research into the broader class of substituted picolinic acid derivatives has revealed significant interactions with specific biological receptors. These investigations have been particularly prominent in the field of agricultural science, where picolinic acid derivatives have been developed as a notable class of synthetic auxin herbicides researchgate.netnih.govresearchgate.netmdpi.com.
The primary molecular target for these herbicidal picolinic acid derivatives is the auxin-signaling F-box protein 5 (AFB5) researchgate.netnih.gov. Auxins are a class of plant hormones that play a crucial role in plant growth and development. Synthetic auxins mimic the action of natural auxins, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants.
Studies have shown that derivatives of 2-picolinic acid bind to the AFB5 receptor, which is a key component of the auxin receptor complex in plants nih.gov. This binding event initiates a cascade of downstream signaling events that disrupt normal plant physiological processes. The affinity of these compounds for the AFB5 receptor is a critical determinant of their herbicidal potency.
Molecular docking studies have been employed to predict the binding modes and affinities of various picolinic acid derivatives to the AFB5 receptor researchgate.netnih.gov. These computational analyses, combined with experimental bioassays, have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, research on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrated that modifications to the aryl-substituted pyrazolyl group at the 6-position of the picolinic acid ring significantly influence their binding energy and inhibitory activity against the growth of Arabidopsis thaliana roots researchgate.netnih.govacs.org.
One study reported the binding energies of a series of these compounds with the AFB5 receptor, indicating that most of the tested compounds exhibited a higher predicted affinity for AFB5 than the established herbicide picloram nih.gov. The binding energy is a measure of the strength of the interaction between the ligand (the picolinic acid derivative) and the receptor, with a more negative value indicating a stronger binding affinity.
Below is an interactive data table summarizing the predicted binding energies of selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives with the AFB5 receptor, as reported in a study by Feng et al. (2023) nih.gov.
| Compound | Substituent (Aryl Group) | Predicted Binding Energy (kJ mol⁻¹) |
| V-1 | 2,4-dichlorophenyl | -8.24 |
| V-2 | 4-chlorophenyl | -8.11 |
| V-3 | 4-fluorophenyl | -8.03 |
| V-4 | 4-bromophenyl | -8.20 |
| V-5 | 4-methylphenyl | -7.99 |
| V-6 | 4-methoxyphenyl | -8.07 |
| V-7 | 2,4-difluorophenyl | -8.59 |
| V-8 | 2-chloro-4-fluorophenyl | -8.32 |
| Picloram | (Reference Compound) | -7.52 |
These findings underscore the importance of the substitutions on the picolinic acid scaffold in determining receptor binding affinity and biological activity. The data suggests that specific halogen and methyl substitutions on the aryl ring attached to the pyrazole moiety can enhance the binding affinity to the AFB5 receptor, leading to more potent herbicidal effects nih.gov. While this research focuses on herbicidal activity, it provides a clear example of receptor binding affinity investigations for derivatives of the core picolinic acid structure.
Mechanism of Action Studies
Elucidating Molecular Targets for Biological Effects
While specific molecular targets for 3-Bromo-6-methylpicolinic acid are not extensively detailed in available research, the broader class of picolinic acid derivatives is known to interact with various biological molecules. In biological systems, compounds like this may interact with specific enzymes or receptors, thereby modulating their activity. The precise molecular targets and the pathways involved are dependent on the specific application and context of its use. Picolinic acid, a structural relative, is known to be a precursor to the enzyme NAD+ and is suggested to play a role in the absorption of divalent and trivalent metal ions. sjctni.edu The biological activity of such compounds is often linked to their ability to chelate metal ions, which can then influence various cellular processes.
Investigations into Binding Affinities with Specific Receptors
Detailed studies on the binding affinities of this compound with specific receptors are not prominently available. However, the structural features of picolinic acid derivatives, including the pyridine (B92270) ring and the carboxylic acid group, provide the potential for interactions with various biological receptors. The nature and strength of these interactions would be influenced by the specific substituents on the pyridine ring.
Role of Metal Complexation in Biological Activity
A significant aspect of the biological activity of picolinic acid and its derivatives is their ability to form stable complexes with metal ions. sjctni.edu Picolinic acid acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. sjctni.edu This chelation can significantly enhance the biological activity of the compound.
Research has shown that metal complexes of ligands similar to picolinic acid can exhibit notable antimicrobial properties. The chelation of the metal ion by the ligand can lead to a more effective biological agent. This increased activity is sometimes explained by the chelation theory, which suggests that the coordination of a metal ion can enhance the lipophilic nature of the complex, facilitating its transport across microbial cell membranes.
The following table summarizes the antimicrobial activity of some metal complexes of a related picolinic acid derivative against various pathogens.
| Metal Complex | Microorganism | Activity |
|---|---|---|
| Iron(III) dipicolinate complex | Escherichia coli (K-12) | Significant |
| Cobalt(II) dipicolinate complex | Bacillus subtilis (MTCC-121) | Significant |
| Nickel(II) dipicolinate complex | Staphylococcus aureus (IOA-SA-22) | Significant |
| Copper(II) dipicolinate complex | Salmonella typhimurium (MTCC-98) | Significant |
| Iron(III) dipicolinate complex | Candida albicans | Significant |
| Cobalt(II) dipicolinate complex | Aspergillus fumigatus | Significant |
| Nickel(II) dipicolinate complex | Penicillium marneffei | Significant |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Routes
The advancement of research into 3-Bromo-6-methylpicolinic acid and its derivatives is contingent upon the availability of efficient, safe, and cost-effective synthetic methodologies. Current synthetic approaches often face challenges that limit their scalability and environmental sustainability.
Future research should focus on developing innovative synthetic strategies that address these limitations. One promising avenue is the exploration of catalytic C-H activation techniques, which could enable the direct and selective introduction of the bromo and carboxyl groups onto the 6-methylpyridine core, thereby reducing the number of synthetic steps and improving atom economy. Furthermore, developing novel multi-component reactions could provide a more streamlined approach to assembling the substituted pyridine (B92270) ring in a single step from readily available starting materials.
A significant unaddressed challenge lies in moving away from hazardous reagents and harsh reaction conditions. For instance, the synthesis of analogous compounds like 3-bromo-6-chloropyridyl-2-formic acid has historically involved expensive starting materials and toxic reagents such as sodium cyanide. google.com Future synthetic routes for this compound should prioritize the use of greener solvents, milder reaction conditions, and less toxic reagents to enhance safety and reduce environmental impact, making the synthesis more amenable to large-scale industrial production. google.com Overcoming obstacles such as the difficult reduction of nitrile intermediates in multi-step syntheses also remains a key challenge. umsl.edu
Comprehensive Structure-Activity Relationship Studies for Enhanced Biological Potency
Picolinic acid and its derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties. nih.govnih.govnih.gov However, for this compound specifically, a comprehensive understanding of how its structural features relate to its biological activity is lacking.
A crucial future direction is the systematic execution of Structure-Activity Relationship (SAR) studies. This would involve the synthesis of a diverse library of derivatives by modifying each of the key functional groups:
The Carboxylic Acid: Conversion to esters, amides, and other bioisosteres to explore the impact on cell permeability and target interaction.
The Bromine Atom: Replacement with other halogens (F, Cl, I) or other electron-withdrawing or -donating groups to probe the electronic requirements for activity.
The Methyl Group: Substitution with larger alkyl groups or other functionalities to investigate steric effects and potential new binding interactions.
Studies on related picolinamide (B142947) antibacterials have shown that simple positional changes of a nitrogen atom can result in a more than 1000-fold increase in selectivity for a specific bacterial target. nih.gov This highlights the profound impact that subtle structural modifications can have and underscores the potential for discovering highly potent and selective agents through meticulous SAR exploration of the this compound scaffold. nih.govdigitellinc.com The integration of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling could further guide the rational design of next-generation analogs with enhanced potency. nih.gov
Advanced Mechanistic Studies on Cellular and Molecular Interactions
While derivatives of picolinic acid are known to exert their biological effects through various mechanisms—such as inhibiting the cytochrome bc1 complex in fungi, binding to zinc finger proteins, or inducing apoptosis in cancer cells—the specific molecular targets and mechanisms of action for this compound remain undefined. nih.govselleckchem.compensoft.net
Future research must prioritize advanced mechanistic studies to elucidate how this compound and its bioactive derivatives interact with biological systems at the cellular and molecular levels. Identifying the specific protein targets is a primary unaddressed challenge. Techniques such as affinity chromatography, proteomics, and thermal shift assays could be employed to pull down and identify binding partners.
Once a target is identified, detailed molecular docking and enzyme kinetic studies can be performed to characterize the binding mode and inhibitory mechanism. researchgate.net For example, research on other picolinic acid derivatives has revealed their ability to induce endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells, a mechanism independent of mitochondrial cytochrome c release. pensoft.net Investigating whether derivatives of this compound operate through similar or novel pathways will be critical for their potential development as therapeutic agents.
Development of Targeted Delivery Systems for Bioactive Derivatives
The therapeutic potential of any potent bioactive compound can be hampered by poor physicochemical properties, such as low aqueous solubility, instability, or a lack of specificity, which can lead to off-target effects. Should derivatives of this compound prove to be potent biological agents, the development of effective delivery systems will be paramount.
A key future research direction is the formulation of these derivatives into advanced drug delivery systems, particularly nanoparticle-based platforms. mdpi.com Encapsulating the compounds within biocompatible and biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or within lipid-based nanoparticles like liposomes, could address several challenges. mdpi.comnih.gov Such systems can enhance the solubility and stability of hydrophobic compounds, provide sustained and controlled release, and improve bioavailability. nih.gov
The primary unaddressed challenge will be to design targeted systems that can deliver the bioactive cargo specifically to the desired site of action, such as a tumor or an infected tissue, thereby increasing efficacy and minimizing systemic toxicity. nih.gov This can be achieved by functionalizing the surface of the nanoparticles with targeting ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on the target cells. mdpi.com
Computational and Experimental Validation of Predicted Properties
In modern drug discovery and materials science, computational chemistry plays a vital role in predicting the properties of molecules before their synthesis, saving significant time and resources. For this compound, a synergistic approach combining computational prediction with experimental validation is a logical and efficient path forward.
Future research should begin with in silico studies to predict a range of properties for this compound and its potential derivatives. Using methods like Density Functional Theory (DFT), it is possible to calculate molecular structures, vibrational frequencies, and electronic properties, which can provide insights into the molecule's stability and reactivity. rsc.org Molecular docking simulations can be used to screen virtual libraries of derivatives against known biological targets to predict binding affinities and prioritize compounds for synthesis. researchgate.net
A significant challenge in this area is ensuring the accuracy of the computational models and achieving a strong correlation between predicted and experimental results. nih.gov Therefore, it is essential that all computational predictions are followed by rigorous experimental validation. rsc.org For example, predicted binding enthalpies must be confirmed through techniques like solution calorimetry, and predicted biological activities must be verified with in vitro and in vivo assays. This iterative cycle of prediction and validation will be crucial for accelerating the discovery of novel applications for this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-6-methylpicolinic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of 6-methylpicolinic acid derivatives. For example, electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 80–100°C). Purification via recrystallization (ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve >95% purity. Impurities such as di-brominated byproducts can be minimized by optimizing reaction stoichiometry and temperature gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, methyl at C6). Key shifts: Br substituent deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic H), methyl groups appear as singlets (~δ 2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation.
- IR : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) .
Q. How does the steric and electronic profile of this compound influence its reactivity in metal-catalyzed coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group introduces steric hindrance, requiring optimized ligands (e.g., bulky phosphines like XPhos). Computational studies (DFT) can predict activation energies for cross-coupling pathways, guiding catalyst selection .
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Use SHELX software for structure refinement . Cross-validate with powder XRD and thermal analysis (TGA/DSC) to confirm lattice stability. For ambiguous cases, employ synchrotron radiation for high-resolution data .
Q. How can mechanistic studies differentiate between radical vs. polar pathways in bromination reactions of 6-methylpicolinic acid?
- Methodological Answer :
- Radical Traps : Add TEMPO to quench radical intermediates; monitor reaction inhibition via GC-MS.
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d7) to track proton transfer mechanisms.
- Kinetic Isotope Effects (KIE) : Compare rates in H₂O vs. D₂O to identify rate-determining steps .
Q. What computational approaches predict the bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) using GROMACS.
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
- Docking Studies : AutoDock Vina models binding to target proteins (e.g., kinases), prioritizing derivatives with optimal binding energies .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for this compound in enzyme inhibition assays?
- Methodological Answer :
- PICO Framework : Define P opulation (target enzyme, e.g., PDE4), I ntervention (compound concentration range: 0.1–100 µM), C omparison (positive controls like rolipram), O utcome (IC50 determination via nonlinear regression).
- Statistical Power : Use ANOVA with post-hoc Tukey tests; ensure n ≥ 3 replicates to mitigate variability .
Q. What methodologies validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs), analyze degradation products via LC-MS.
- Oxidative Stress Tests : H₂O₂ (0.3% v/v) to simulate in vivo oxidative environments.
- Light Sensitivity : ICH Q1B guidelines for photostability using UV-Vis irradiation .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₇H₆BrNO₂ | HR-MS | |
| Melting Point | 162–166°C | DSC | |
| logP (Predicted) | 1.8 | SwissADME | |
| IC50 (PDE4 Inhibition) | 12.3 ± 1.5 µM | Fluorescence Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
